Home > Products > Screening Compounds P25505 > N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide - 921053-78-3

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide

Catalog Number: EVT-2952983
CAS Number: 921053-78-3
Molecular Formula: C19H17N5O3
Molecular Weight: 363.377
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 6-methyl-2-oxo-4-[4-(1H-tetrazol-5-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: This compound is a dihydropyrimidine derivative featuring a tetrazole ring substituent. The paper focuses on its crystal structure analysis, detailing hydrogen bonding patterns and π–π stacking interactions. []

1‐Pentanoyl‐N‐{[2'‐(1H‐tetrazol‐5‐yl)biphenyl‐4‐yl]methyl}‐pyrrolidine‐2‐carboxamide

Compound Description: This compound is a potent angiotensin II receptor type 1 (AT1) ligand. The research investigates how structural variations within this series of acylpyrrolidine carboxamides influence their affinity for the AT1 receptor. []

5-(5-((3-((1S,5R)-1-(2-fluoro-4-(trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexan-3-yl)propyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-4-methyloxazole (GSK598,809)

Compound Description: This compound, GSK598,809, acts as a dopamine D3 receptor (D3R) antagonist. The study investigates the cardiovascular effects of different D3R antagonists, including GSK598,809, in the presence of cocaine. []

Relevance: While this compound does not share direct structural similarity with N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide, it highlights the relevance of exploring heterocyclic ring systems, particularly those containing nitrogen atoms, in medicinal chemistry. Both compounds are designed to interact with specific biological targets and exhibit biological activities. []

(R)-N-(4-(4-(2-Chloro-3-ethylphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (R-VK4-40)

Compound Description: R-VK4-40 is a newly developed, highly selective dopamine D3 receptor antagonist. The research demonstrates that R-VK4-40 does not exhibit adverse cardiovascular effects in the presence of opioids or cocaine, unlike some other D3R antagonists. []

Relevance: Although structurally distinct from N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide, R-VK4-40 underscores the exploration of diverse chemical scaffolds for developing potent and selective ligands for specific biological targets. Both compounds emphasize the importance of careful structure-activity relationship studies in medicinal chemistry. []

(R)-N-(4-(4-(3-Chloro-5-ethyl-2-methoxyphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (R-VK4-116)

Compound Description: Similar to R-VK4-40, R-VK4-116 represents another novel, highly selective D3R antagonist. The study highlights its favorable cardiovascular safety profile in the context of opioid and cocaine use disorders. []

Relevance: Despite the lack of direct structural resemblance to N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide, R-VK4-116 reinforces the significance of exploring diverse chemical structures to identify compounds with desirable pharmacological properties, such as high selectivity and a favorable safety profile. []

Properties

CAS Number

921053-78-3

Product Name

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide

IUPAC Name

N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-1-benzofuran-2-carboxamide

Molecular Formula

C19H17N5O3

Molecular Weight

363.377

InChI

InChI=1S/C19H17N5O3/c1-2-26-15-9-7-14(8-10-15)24-18(21-22-23-24)12-20-19(25)17-11-13-5-3-4-6-16(13)27-17/h3-11H,2,12H2,1H3,(H,20,25)

InChI Key

MNCAHBZNLIDCCA-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC4=CC=CC=C4O3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.